![molecular formula C20H16FN3O3S2 B2505138 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide CAS No. 1021116-77-7](/img/structure/B2505138.png)

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

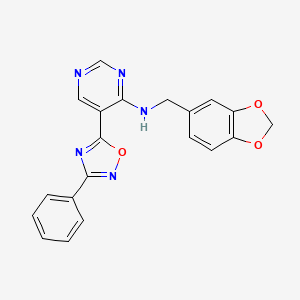

The compound N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their biological activity, particularly as enzyme inhibitors or receptor antagonists. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazolo[3,2-a]pyrimidin and benzenesulfonamide are present in the compounds discussed in the papers, suggesting a potential for similar biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often include the condensation of various anilines with intermediates obtained from reactions with dimethylformamide dimethylacetal . The synthesis of benzenesulfonamide derivatives, as seen in the first paper, involves structure-activity relationship (SAR) studies to optimize the inhibitory potency of the compounds . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes a thiazolo[3,2-a]pyrimidin core, which is a common feature in many biologically active compounds. The presence of substituents such as methyl groups and a fluorobenzene moiety can significantly affect the compound's binding affinity and selectivity towards its biological targets .

Chemical Reactions Analysis

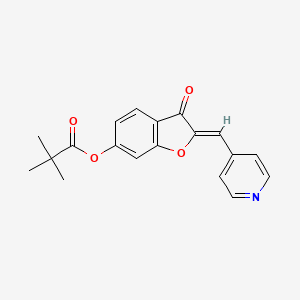

The chemical reactions involved in the synthesis and modification of such compounds are crucial for enhancing their biological activity. For instance, the introduction of a fluorine atom in the benzenesulfonamide moiety can lead to improved pharmacokinetic properties and metabolic stability . The reactivity of the thiazolo[3,2-a]pyrimidin core can also be manipulated to generate a variety of analogs with different biological activities .

Physical and Chemical Properties Analysis

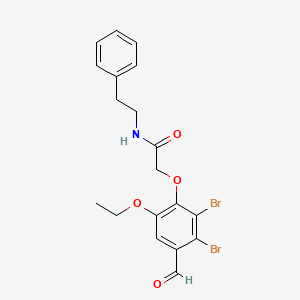

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and ability to cross biological membranes. The introduction of a fluorine atom often increases the lipophilicity of the compound, which can be beneficial for oral bioavailability .

科学的研究の応用

Fluorescent Probes for Toxic Benzenethiols Detection

The development of fluorescent probes for the detection of toxic benzenethiols over biologically active aliphatic thiols highlights the importance of sulfonamide compounds in environmental and biological sciences. These probes are designed for selective discrimination, demonstrating the potential for sulfonamide derivatives in creating sensitive and selective detection techniques useful in chemical, biological, and environmental studies (Wang et al., 2012).

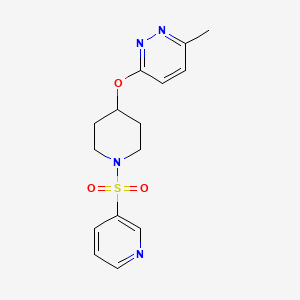

Investigation of Peripheral Benzodiazepine Receptors (PBRs)

Sulfonamide derivatives have also been synthesized for studying the peripheral benzodiazepine receptors (PBRs), showcasing their utility in neurodegenerative disorder research. These compounds, through their selective binding to PBRs, provide insights into the role of PBRs in neurodegeneration, offering a pathway for developing novel diagnostic and therapeutic tools (Fookes et al., 2008).

Anticancer and DNA Interaction Studies

Ternary copper(II)-sulfonamide complexes have been explored for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The variation in the sulfonamide derivative impacts the interaction with DNA, offering a method for inducing cell death primarily through apoptosis. Such studies underline the potential of sulfonamide compounds in cancer research, providing a foundation for developing new anticancer agents (González-Álvarez et al., 2013).

Photosensitizers for Photodynamic Therapy

Sulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields. These compounds are significant for their application in photodynamic therapy, a treatment method for cancer, demonstrating the role of sulfonamide derivatives in developing effective photosensitizers with potential therapeutic applications (Pişkin et al., 2020).

Synthesis and Biological Evaluation of Thiourea Derivatives

Thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antimycobacterial activity. Such compounds, inspired by antituberculosis pro-drugs, highlight the importance of sulfonamide derivatives in developing new therapeutic agents for infectious diseases (Ghorab et al., 2017).

将来の方向性

The thiazolopyrimidine moiety, a key part of this compound, can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests potential future directions in the design of new medicines, including anticancer drugs .

作用機序

特性

IUPAC Name |

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)18(11-28-20)14-4-3-5-16(10-14)23-29(26,27)17-8-6-15(21)7-9-17/h3-11,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSAOZNQZXQMJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)

![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)

![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2505078.png)